molecular formula C15H27N3O2 B2727166 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1396882-49-7

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2727166
CAS RN: 1396882-49-7
M. Wt: 281.4
InChI Key: NRMCONINBIOCFD-UHFFFAOYSA-N
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Description

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of piperazine derivatives. The compound has shown promising results in various research studies, and its potential applications are being explored in detail.

Scientific Research Applications

Efficient Synthesis and Anticancer Activity

A study by Kumar et al. (2013) delves into the efficient synthesis of piperazine-2,6-dione derivatives through condensation with various amines, including 2-(pyrrolidin-1-yl)ethanamine, under microwave irradiation. These derivatives, upon further condensation with 1H-indole-2-carboxylic acid, yielded compounds with significant anticancer activity against various cancer cell lines, highlighting the potential of such molecular frameworks in therapeutic applications (Kumar et al., 2013).

Drug Metabolism and Pharmacokinetics

Research by Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing how modifications in the piperazine and pyrrolidine moieties affect the drug's bioavailability and metabolic pathways. This study provides insights into the design of more effective and safer pharmaceuticals (Sharma et al., 2012).

Antiviral Activity of Heterocyclic Compounds

Attaby et al. (2006) reported on the synthesis and antiviral activity of heterocyclic compounds derived from 1-(pyrrolidin-1-yl)ethanone, demonstrating their potential against HSV1 and HAV-MBB. Such studies are crucial for developing new antiviral agents with high efficacy and specificity (Attaby et al., 2006).

Synthesis of Chromanones and Antimicrobial Activity

Research into the synthesis of 2-(substituted amino)-3,3-dialkylchromanones utilizing ethanamines, including pyrrolidine, points to a method for creating compounds with potential antimicrobial properties. Such synthetic strategies expand the chemical toolbox available for developing new antimicrobial agents (Dean et al., 1983).

Hydroaminomethylation and Catalyst Development

A study by Hamers et al. (2009) explored hydroaminomethylation reactions involving piperidine, demonstrating high activities and selectivities with certain catalysts. This research contributes to the field of catalytic chemistry, providing a pathway to more efficient and selective synthesis processes (Hamers et al., 2009).

properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c19-14(13-3-4-13)11-16-7-9-17(10-8-16)12-15(20)18-5-1-2-6-18/h13-14,19H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMCONINBIOCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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